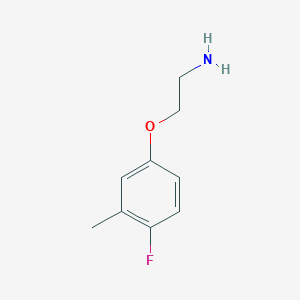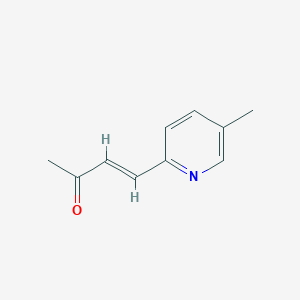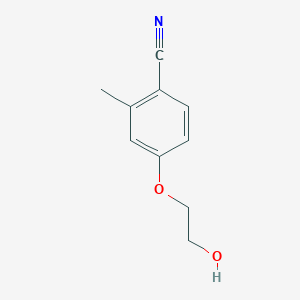
4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine
Descripción general
Descripción
4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine is a chemical compound characterized by the presence of both difluoroethoxy and trifluoromethyl groups attached to a phenylamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF₃I) and difluoromethyl iodide (CF₂HI) under specific reaction conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize metal-based methods to transfer difluoromethyl groups to aromatic compounds, often employing catalysts such as palladium or copper . The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various substituted phenylamines, nitro compounds, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as increased stability or reactivity
Mecanismo De Acción
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of difluoroethoxy and trifluoromethyl groups enhances its ability to form hydrogen bonds and interact with hydrophobic pockets within proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,2-Difluoroethoxy)-2-methylphenylamine
- 4-(2,2-Difluoroethoxy)-2-chlorophenylamine
- 4-(2,2-Difluoroethoxy)-2-bromophenylamine
Uniqueness
4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine is unique due to the presence of both difluoroethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and ability to interact with biological targets compared to similar compounds .
Propiedades
IUPAC Name |
4-(2,2-difluoroethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5NO/c10-8(11)4-16-5-1-2-7(15)6(3-5)9(12,13)14/h1-3,8H,4,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJQNKYVWPNNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1405951.png)





![2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine](/img/structure/B1405964.png)






